molecular formula C10H14O2 B15324393 Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate

Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate

Katalognummer: B15324393
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: XXZZWKLSZUGQDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate: is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.21 . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the tricyclic structure.

Industrial Production Methods: In industrial settings, the production of methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

  • Methyl tricyclo[4.2.0.0,2,5]octane-2-carboxylate
  • Methyl tricyclo[4.2.0.0,2,5]octane-4-carboxylate
  • Methyl tricyclo[4.2.0.0,2,5]octane-5-carboxylate

Uniqueness: Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate is unique due to its specific tricyclic structure and the position of the carboxylate group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Eigenschaften

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

methyl tricyclo[4.2.0.02,5]octane-3-carboxylate

InChI

InChI=1S/C10H14O2/c1-12-10(11)8-4-7-5-2-3-6(5)9(7)8/h5-9H,2-4H2,1H3

InChI-Schlüssel

XXZZWKLSZUGQDJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC2C1C3C2CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.